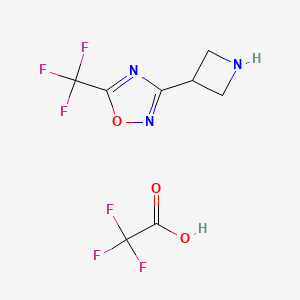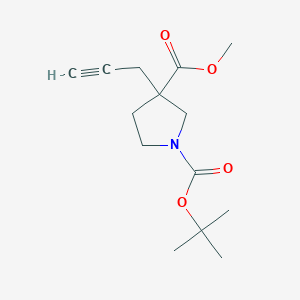
1-(Tert-butyl) 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate is an organic compound with a complex structure that includes a pyrrolidine ring substituted with tert-butyl, methyl, and prop-2-yn-1-yl groups
Méthodes De Préparation
The synthesis of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Substituents: The tert-butyl, methyl, and prop-2-yn-1-yl groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using alcohols and acid chlorides under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring. Common reagents include halides and alkoxides.
Applications De Recherche Scientifique
1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group and alkyne functionality but differs in the core structure and additional substituents.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This ionic liquid has a similar methyl and butyl substitution but differs in its ionic nature and applications.
The uniqueness of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate lies in its specific combination of substituents and the resulting chemical properties, making it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl 3-prop-2-ynylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H21NO4/c1-6-7-14(11(16)18-5)8-9-15(10-14)12(17)19-13(2,3)4/h1H,7-10H2,2-5H3 |
Clé InChI |
QGWAJNJQCJGTNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)(CC#C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)
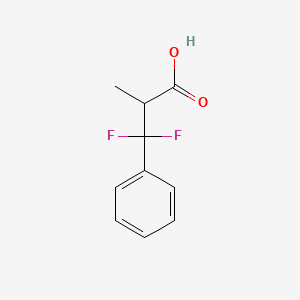
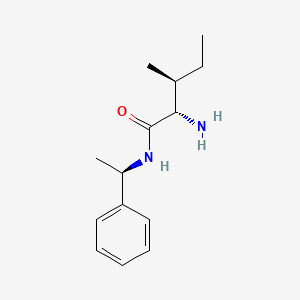
![2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15302224.png)
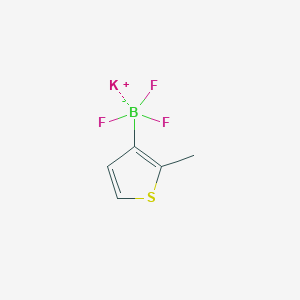
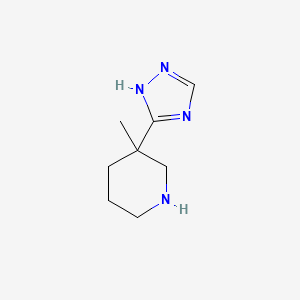
![3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15302243.png)
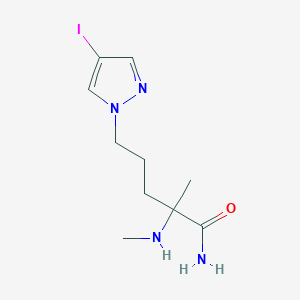
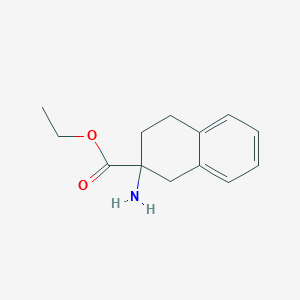
![{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine](/img/structure/B15302275.png)
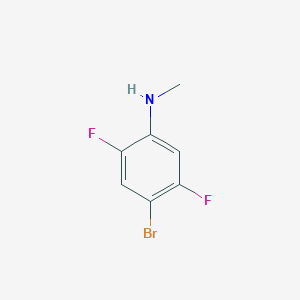
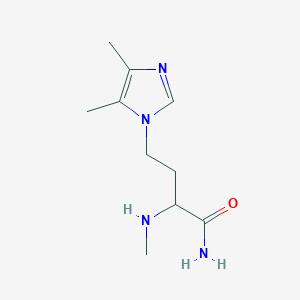
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
